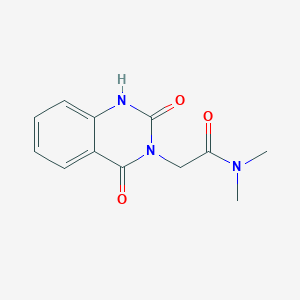
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticonvulsant, anticancer, and antibacterial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone. This reaction is often catalyzed by a Lewis acid, such as boron trifluoride (BF3), in a solvent like ethanol under reflux conditions . The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as poly(4-vinylpyridine) supported BF3, can enhance the efficiency and yield of the reaction. These catalysts are advantageous due to their reusability and ease of separation from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylacetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through its binding to gamma-aminobutyric acid (GABA) receptors, enhancing GABAergic neurotransmission . The compound may also inhibit certain enzymes, disrupting cellular processes and leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydroquinazolin-4(1H)-one: A related compound with similar biological activities but differing in its hydrogenation state.
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: Another derivative with potential anticonvulsant properties.
Uniqueness
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide stands out due to its specific structural features, such as the dimethylacetamide group, which may confer unique biological activities and reactivity compared to other quinazolinone derivatives.
Propiedades
Fórmula molecular |
C12H13N3O3 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H13N3O3/c1-14(2)10(16)7-15-11(17)8-5-3-4-6-9(8)13-12(15)18/h3-6H,7H2,1-2H3,(H,13,18) |
Clave InChI |
CEOKNQUKZZNHBX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
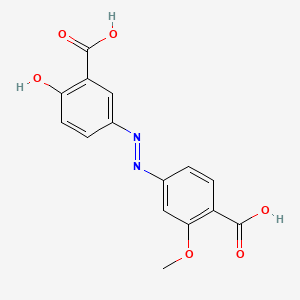

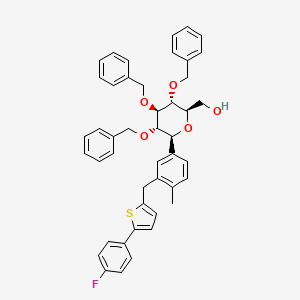
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
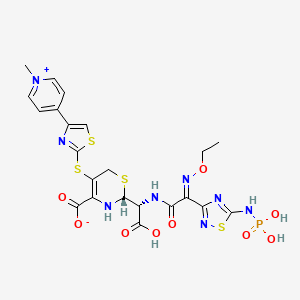
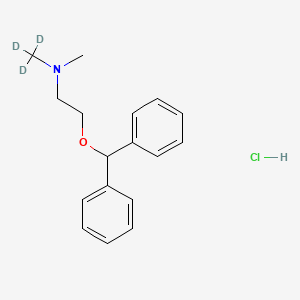
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)
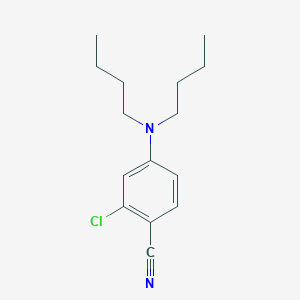
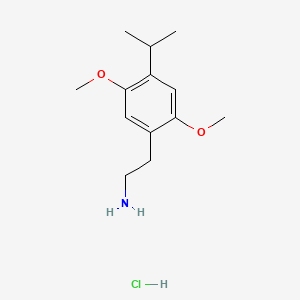
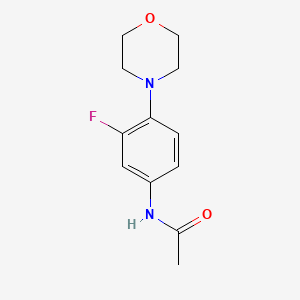
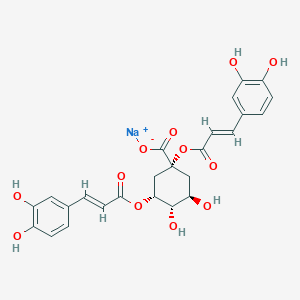
![[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)
